molecular formula C18H18N2O3 B12333830 2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal

2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal

Cat. No.: B12333830
M. Wt: 310.3 g/mol
InChI Key: VHNGETQKKOCAAN-OEQLELKQSA-N
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Description

The compound (2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal is a complex organic molecule with potential applications in various fields of scientific research. This compound features a hydrazone functional group, which is known for its versatility in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal typically involves the condensation reaction between 3,5-dimethylphenylhydrazine and 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of hydrazone oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal is used as a building block for the synthesis of more complex molecules. Its hydrazone group is particularly useful in the formation of heterocyclic compounds.

Biology

The compound has potential applications in biological research due to its ability to form stable complexes with metal ions. These complexes can be studied for their biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The hydrazone moiety is known to exhibit various pharmacological activities, making it a valuable scaffold for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of dyes and pigments due to its aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with metal ions, forming complexes that can disrupt biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-hydroxyphenyl)-3-oxopropanal
  • (2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-chlorophenyl)-3-oxopropanal

Uniqueness

The uniqueness of (2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal lies in its specific substitution pattern on the aromatic rings and the presence of the methoxy group. This substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar hydrazone derivatives.

Biological Activity

2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal, commonly referred to as a hydrazone derivative, is a compound of significant interest due to its potential biological activities. This article aims to explore the synthesis, structural properties, and biological activities of this compound, particularly focusing on its antimicrobial and anticancer properties.

  • IUPAC Name : (2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal
  • Molecular Formula : C18H20N4O2
  • CAS Number : 338400-36-5
  • Molar Mass : 324.38 g/mol

Synthesis

The synthesis of this compound typically involves the condensation reaction between a hydrazone and an aldehyde or ketone. The general method includes:

  • Reactants : 3,5-Dimethylphenyl hydrazine and 4-methoxybenzaldehyde.
  • Reaction Conditions : The reaction is usually carried out under reflux conditions in an organic solvent.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acylhydrazones, including our compound of interest. The following table summarizes the antimicrobial efficacy against various strains:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

The compound demonstrated significant antibacterial activity comparable to standard antibiotics, indicating its potential as a lead compound in antimicrobial drug development.

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promising anticancer activity. Research indicates that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Line Studies : The compound was tested on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism of Action :
    • Induction of oxidative stress leading to cell death.
    • Inhibition of cell proliferation by interfering with the cell cycle.

The following table presents the cytotoxic effects observed in vitro:

Cell LineIC50 (µM)Reference
MCF-715
HeLa20

Case Studies

A notable study published in 2024 explored the synthesis and biological evaluation of various hydrazone derivatives including our compound. This research confirmed that modifications on the phenyl rings significantly influenced biological activity:

  • Structural Modifications : Substituents such as methoxy and dimethyl groups were found to enhance lipophilicity and subsequently increase antimicrobial potency.
  • Toxicity Assessment : Importantly, the tested compounds exhibited low toxicity towards normal cell lines, suggesting a favorable therapeutic index.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

(E)-2-[(3,5-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18N2O3/c1-12-8-13(2)10-15(9-12)19-20-17(11-21)18(22)14-4-6-16(23-3)7-5-14/h4-11,21H,1-3H3/b17-11+,20-19?

InChI Key

VHNGETQKKOCAAN-OEQLELKQSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=N/C(=C/O)/C(=O)C2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)N=NC(=CO)C(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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